

The Role of ARTC1 in Cardiac Muscle: An In-Depth Technical Guide

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Abstract

Mono-ADP-ribosyltransferase 1 (ARTC1) is an ectoenzyme predominantly expressed in cardiac and skeletal muscle. It catalyzes the transfer of an ADP-ribose moiety from NAD+ to specific arginine residues on target proteins, a post-translational modification known as mono-ADP-ribosylation. This modification is reversible, with the ADP-ribosylarginine hydrolase 1 (ARH1) catalyzing the removal of the ADP-ribose group. Recent research has illuminated the critical role of ARTC1 in cardiac physiology and pathophysiology. This technical guide provides a comprehensive overview of ARTC1 function in cardiac muscle, detailing its impact on contractility, the response to ischemic injury, and its involvement in key signaling pathways. The guide includes a summary of quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts in this area.

Core Functions of ARTC1 in Cardiac Muscle

ARTC1 plays a multifaceted role in the heart, influencing baseline cardiac function and the response to stress. Studies utilizing **ARTC1** knockout (KO) mouse models have been instrumental in elucidating these functions.

Regulation of Cardiac Contractility



Evidence suggests a role for **ARTC1** in maintaining normal cardiac contractility, with a notable sex-specific effect. In male mice, genetic deletion of **ARTC1** leads to a significant reduction in myocardial contractility under both baseline and stress conditions.[1]

Response to Ischemia-Reperfusion (I/R) Injury

ARTC1 appears to confer a protective effect against myocardial ischemia-reperfusion injury. **ARTC1**-KO male mice exhibit increased susceptibility to I/R-induced injury, suggesting that **ARTC1** activity is crucial for mitigating the damage associated with this pathological process.[1] This is linked to its role in suppressing necroptosis, a form of programmed necrosis.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on **ARTC1** function in cardiac muscle.

Table 1: Cardiac Function in ARTC1 Knockout Mice



Parameter	Genotype	Sex	Condition	% Change vs. Wild- Type	Reference
Ejection Fraction (%EF)	ARTC1-KO	Male	Baseline	Decreased	Ishiwata- Endo et al., 2023[1]
Fractional Shortening (%FS)	ARTC1-KO	Male	Baseline	Decreased	Ishiwata- Endo et al., 2023[1]
Ejection Fraction (%EF)	ARTC1-KO	Male	Dobutamine Stress	Reduced response	Ishiwata- Endo et al., 2023[1]
Fractional Shortening (%FS)	ARTC1-KO	Male	Dobutamine Stress	Reduced response	Ishiwata- Endo et al., 2023[1]
Infarct Size	ARTC1-KO	Male	Ischemia- Reperfusion	Increased	Ishiwata- Endo et al., 2023[1]

Note: Specific percentage changes were not publicly available in the reviewed literature and require access to supplementary data of the cited publication.

Table 2: Key ARTC1 Substrates in Cardiac Muscle



Substrate Protein	Function	Cellular Location	Key Findings	Reference
TRIM72 (MG53)	Membrane repair	Cytoplasm, Cell membrane	ARTC1-mediated ADP-ribosylation of TRIM72 is part of a cycle with ARH1 that is crucial for myocardial membrane repair following injury.	Ishiwata-Endo et al., 2018
VAPB	Regulation of intracellular calcium homeostasis	Endoplasmic Reticulum	ARTC1 ADP- ribosylates VAPB, influencing its interaction with other proteins and thereby modulating calcium signaling in cardiomyocytes. [3]	Zhang et al., 2024[3]
Integrin α7	Cell adhesion, signaling	Cell surface	Identified as a target of ARTC1-mediated ADP-ribosylation in heart and skeletal muscle.	Leutert et al., 2018
Hemopexin	Heme transport	Extracellular	Validated as a major target of ARTC1 in muscle tissue.	Leutert et al., 2018[4]



Note: A comprehensive list of **ARTC1** substrates identified through proteomic studies can be found in the supplementary materials of Leutert et al., 2018.

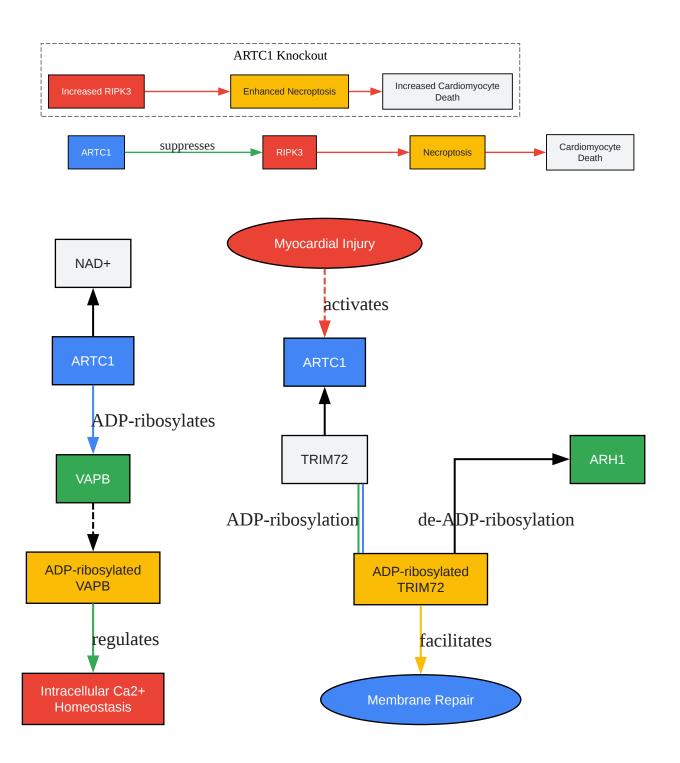
Key Signaling Pathways Involving ARTC1

ARTC1 modulates several critical signaling pathways in cardiomyocytes. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

ARTC1 and Suppression of Necroptosis

ARTC1 plays a protective role in the heart by suppressing necroptosis, a form of programmed cell death. In the absence of **ARTC1**, there is an upregulation of Receptor-Interacting Protein Kinase 3 (RIP3), a key mediator of the necroptotic pathway.[1][2] This leads to increased cell death, particularly following events like ischemia-reperfusion injury.





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